2,5-Dibromo-3-fluorobenzaldehyde
Description
2,5-Dibromo-3-fluorobenzaldehyde (CAS: 1803836-87-4) is a halogenated benzaldehyde derivative with bromine substituents at the 2- and 5-positions and a fluorine atom at the 3-position of the aromatic ring. The aldehyde functional group at the 1-position confers reactivity typical of aromatic aldehydes, such as participation in condensation and nucleophilic addition reactions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials, where halogen substituents enhance stability and modulate electronic properties .
Properties
IUPAC Name |
2,5-dibromo-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIQAUBEAYWJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the halogen-exchange reaction, where a precursor such as 2,5-dibromobenzaldehyde undergoes fluorination using reagents like potassium fluoride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes controlled bromination and subsequent fluorination under specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium fluoride can be used for nucleophilic substitution.
Condensation: Reagents such as primary amines and catalysts like p-toluenesulfonic acid are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzaldehyde derivatives can be formed.
Condensation Products: Schiff bases and other condensation products with potential antimicrobial properties.
Scientific Research Applications
2,5-Dibromo-3-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: Used in the production of advanced materials and as a building block in crystal engineering.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorobenzaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine and fluorine atoms may enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Key Structural Differences:
- Electronic Effects : The electron-withdrawing aldehyde group in this compound increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. In contrast, the dihydrofuran analog’s oxygen heteroatom contributes to ring strain and modulates electron density differently.
- Steric Effects : The tetraphenyl substituents in the dihydrofuran compound introduce significant steric hindrance, limiting accessibility to reactive sites compared to the less hindered benzaldehyde derivative.
Physical Properties and Crystallography
- Polarity: The aldehyde group increases polarity, likely enhancing solubility in polar solvents (e.g., DMSO, acetone) compared to the nonpolar dihydrofuran analog.
- Crystal Packing : The dihydrofuran compound’s crystal structure () reveals C–C and C–Br bonding patterns stabilized by halogen-halogen interactions and π-stacking of phenyl groups, as described in crystallographic studies by Nishio et al. (2009) . In contrast, this compound may form hydrogen bonds via its aldehyde group, leading to distinct packing motifs.
Biological Activity
2,5-Dibromo-3-fluorobenzaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzaldehyde moiety. This halogenated structure significantly influences its reactivity and interaction with biological systems. The molecular formula is , and its structure can be represented as follows:
The presence of halogens enhances the compound's ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Candida albicans | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways related to proliferation and survival.
Case Study: Apoptotic Effects on Cancer Cell Lines
A study conducted on human pancreatic cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The compound was found to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents enhance its binding affinity to these targets, potentially leading to the inhibition of key metabolic pathways.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in critical biochemical processes. For instance, studies suggest it may act as a competitive inhibitor for certain kinases, affecting downstream signaling pathways.
- Receptor Interaction : There is evidence that this compound can interact with G-protein coupled receptors (GPCRs), which play a vital role in cellular communication and response mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
